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molecular formula C10H13NO4S B2821166 methyl 4-(methylsulfonamidomethyl)benzoate CAS No. 152122-32-2

methyl 4-(methylsulfonamidomethyl)benzoate

Cat. No. B2821166
M. Wt: 243.28
InChI Key: PUBAASALCFKMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645989B2

Procedure details

To a suspension of 4-(aminomethyl)benzoic acid (10 g, 66 mmol) in MeOH (100 mL) at 0° C. was added SOCl2 (5.3 mL, 73 mmol) dropwise. The ice bath was removed and the reaction stirred at rt overnight. After heating the reaction at reflux for 4 h, the solvent was evaporated. The residue was suspended in CH2Cl2 (100 mL) at 0° C. and triethylamine (25 mL) was added, followed by the dropwise addition of methanesulfonyl chloride (7.75 mL, 100 mmol). The reaction was stirred at rt for 1 h, poured into ice H2O extracted with CH2Cl2,dried over anhydrous Na2SO4, filtered and evaporated. The crude product was flash chromatographed on silica gel eluting with 1% MeOH/CHCl3. The title compound was isolated as a white solid (11.8 g, 74%): 1H NMR (CDCl3): d 8.03 (d, 2H); 7.42 (d, 2H); 4.9 (br t, 1H); 4.38 (d, 2H); 3.92 (s, 3H); 2.89 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
7.75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.O=S(Cl)Cl.[CH3:16][S:17](Cl)(=[O:19])=[O:18].[CH3:21]O>>[CH3:16][S:17]([NH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH3:21])=[O:8])=[CH:10][CH:11]=1)(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NCC1=CC=C(C(=O)O)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
7.75 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
After heating
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
was suspended in CH2Cl2 (100 mL) at 0° C.
ADDITION
Type
ADDITION
Details
triethylamine (25 mL) was added
STIRRING
Type
STIRRING
Details
The reaction was stirred at rt for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2,dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with 1% MeOH/CHCl3

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)NCC1=CC=C(C(=O)OC)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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